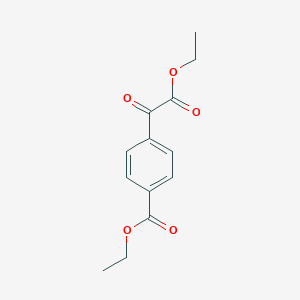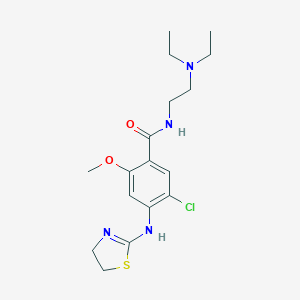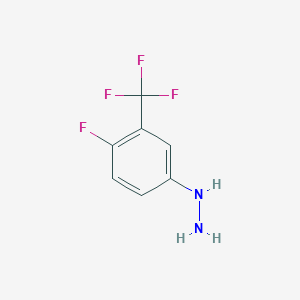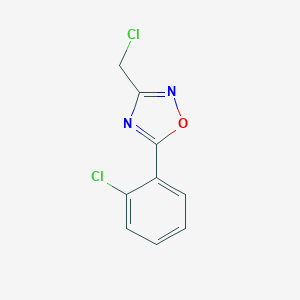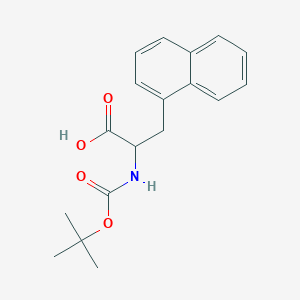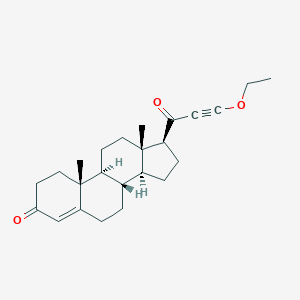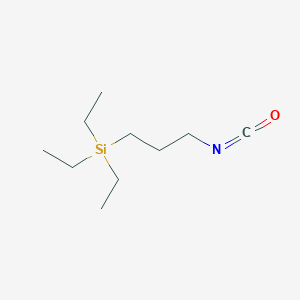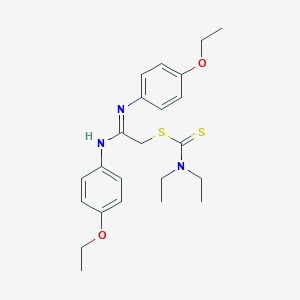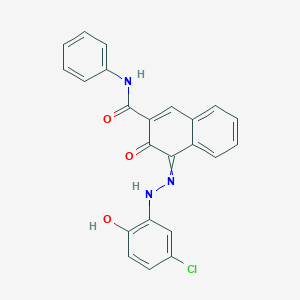
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide, also known as Sudan III, is a synthetic dye commonly used in the textile and food industry for coloring purposes. However, recent scientific research has shown that Sudan III possesses unique properties that make it a promising candidate for various biomedical applications.
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is not fully understood. However, it is believed that 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III interacts with cellular membranes and proteins, leading to changes in their structure and function. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in many diseases, including cancer. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has also been shown to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In cancer, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has several advantages for lab experiments, including its low cost, easy availability, and ease of use. 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III research, including the development of new synthetic methods for 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III derivatives with enhanced properties, the optimization of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III conjugates for drug delivery, and the exploration of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III as a contrast agent for other imaging modalities, such as computed tomography (CT) and positron emission tomography (PET). Additionally, further studies are needed to elucidate the mechanism of action of 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III and its potential toxicity in vivo.
Synthesemethoden
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be synthesized through a multistep process involving the condensation of 2-naphthol and aniline, followed by diazotization and coupling with 5-chloro-2-hydroxybenzenediazonium chloride. The resulting compound is then acetylated with acetic anhydride to yield 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been extensively studied for its potential use in various biomedical applications, including cancer diagnosis and treatment, drug delivery, and imaging. In cancer diagnosis, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III has been shown to selectively stain cancerous tissues, making it a useful tool for the detection of tumors. In drug delivery, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be conjugated with drugs to enhance their solubility and targeting efficiency. In imaging, 4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide III can be used as a contrast agent for magnetic resonance imaging (MRI) due to its paramagnetic properties.
Eigenschaften
CAS-Nummer |
104229-67-6 |
|---|---|
Produktname |
4-(5-Chloro-2-hydroxyphenylazo)-3-hydroxy-N-phenyl-2-naphthalenecarboxamide |
Molekularformel |
C23H16ClN3O3 |
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H16ClN3O3/c24-15-10-11-20(28)19(13-15)26-27-21-17-9-5-4-6-14(17)12-18(22(21)29)23(30)25-16-7-2-1-3-8-16/h1-13,28-29H,(H,25,30) |
InChI-Schlüssel |
XMFOROWMGKJARF-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=NNC4=C(C=CC(=C4)Cl)O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




